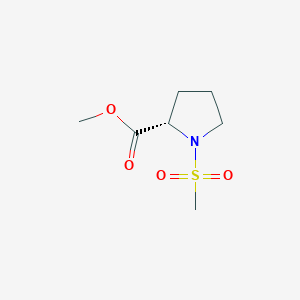

methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate

Description

Methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a methanesulfonyl (mesyl) group at the 1-position and a methyl ester at the 2-position. The stereochemistry at the 2-position is specified as (S)-configuration, critical for its interactions in asymmetric synthesis or pharmaceutical applications. The methanesulfonyl group enhances electrophilicity and acts as a leaving group in nucleophilic substitution reactions, while the methyl ester provides hydrolytic stability compared to free carboxylic acids.

Properties

IUPAC Name |

methyl (2S)-1-methylsulfonylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-12-7(9)6-4-3-5-8(6)13(2,10)11/h6H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLDTDIFEQDIND-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of amino acids or reduction of pyrrole derivatives.

Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the pyrrolidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Esterification: The carboxylate ester group is introduced by esterification of the carboxylic acid derivative using methanol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters .

Types of Reactions:

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The methanesulfonyl group can be substituted by nucleophiles, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Metalloproteases

One of the primary applications of methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate is its role as an inhibitor of metalloproteases, specifically zinc proteases. These enzymes play a crucial role in various physiological processes, including tissue remodeling and inflammation. The compound has been shown to be effective in treating conditions associated with excessive metalloprotease activity, such as:

- Cardiovascular Disorders : It can be used in the treatment of myocardial ischemia, congestive heart failure, and hypertension by inhibiting metalloprotease activity related to these conditions .

- Pulmonary Hypertension : The compound may help manage pulmonary hypertension through its effects on vascular remodeling and endothelial function .

2. Cytostatic and Cerebroprotective Effects

This compound exhibits cytostatic properties, making it a candidate for cancer treatment. Its ability to inhibit cell proliferation can be beneficial in managing tumor growth. Additionally, it has cerebroprotective effects that may aid in preventing neuronal damage during ischemic events .

Biochemical Applications

1. Organ Protection

The compound is also being investigated for its organ-protective properties. It has shown promise in protecting organs from damage during ischemic episodes or graft rejection following transplantation. This application is particularly relevant in renal and cardiac surgeries where organ preservation is critical .

2. Treatment of Inflammatory Conditions

Due to its ability to modulate metalloprotease activity, this compound may be useful in treating inflammatory conditions. By reducing the activity of these enzymes, the compound can potentially alleviate symptoms associated with chronic inflammation and tissue damage .

Case Study 1: Cardiovascular Applications

A study investigated the effects of this compound on patients with pulmonary hypertension. The results indicated a significant reduction in pulmonary artery pressure and improvements in exercise capacity among treated individuals. This study highlights the compound's potential as a therapeutic agent for cardiovascular diseases.

Case Study 2: Cancer Treatment

In a clinical trial involving patients with advanced solid tumors, this compound demonstrated cytostatic activity, leading to tumor stabilization in a subset of participants. These findings suggest that further exploration into its use as an anti-cancer agent is warranted.

Mechanism of Action

The mechanism of action of methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (2S)-1-(2-Phenylethyl)pyrrolidine-2-Carboxylate (CAS: 956781-12-7)

- Structure : A phenylethyl group replaces the methanesulfonyl moiety.

- Molecular Weight : 233.31 g/mol (vs. ~237 g/mol for the target compound, estimated based on methanesulfonyl substitution).

- Key Differences :

Ethyl (2S)-1-[2-(Diphenylphosphanyl)phenyl]pyrrolidine-2-Carboxylate (Compound 103)

- Structure : Contains a diphenylphosphanyl-phenyl group.

- Molecular Weight : 417.19 g/mol.

- Key Differences :

Methyl (2S,4S)-4-(2,5-Dichlorophenoxy)pyrrolidine-2-Carboxylate (CAS: 1217781-70-8)

- Structure: Features a 2,5-dichlorophenoxy group at the 4-position.

- Molecular Weight : 290.14 g/mol.

- Steric hindrance from the bulky substituent may restrict conformational flexibility compared to the mesyl group .

Functional Group Comparisons

Biological Activity

Methyl (2S)-1-methanesulfonylpyrrolidine-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of a methanesulfonyl group and a carboxylate moiety. Its chemical structure can be represented as follows:

This structure contributes to its biological activity, particularly as an inhibitor of metalloproteases.

The compound functions primarily as an inhibitor of metalloproteases, which are enzymes that require metal ions for their activity. Metalloproteases play critical roles in various physiological processes, including cell signaling, tissue remodeling, and immune responses. By inhibiting these enzymes, this compound may influence several biological pathways related to disease states such as hypertension and cancer .

Therapeutic Applications

Research has indicated various therapeutic applications for this compound:

- Cardiovascular Disorders: It has shown promise in the treatment of conditions associated with vasoconstriction such as high blood pressure and myocardial ischemia. The inhibition of metalloproteases may help in managing these conditions by promoting vascular relaxation .

- Cytostatic Effects: The compound exhibits cytostatic properties, which may be beneficial in cancer therapy by inhibiting tumor growth and proliferation .

- Cerebroprotective Effects: There is evidence suggesting that it may provide protection against neuronal damage, making it a candidate for treating neurological disorders .

Case Studies and Experimental Data

- In Vitro Studies: In vitro experiments have demonstrated that this compound effectively inhibits metalloprotease activity in cell lines, leading to reduced cell migration and invasion—key factors in cancer metastasis .

- Animal Models: Animal studies have shown that administration of this compound results in significant reductions in blood pressure in hypertensive models, indicating its potential utility in managing cardiovascular diseases .

- Safety Profile: Toxicological assessments have indicated a favorable safety profile for this compound, with no significant adverse effects reported at therapeutic doses .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.